

Application of 2-Acetylcyclohexanone in the Synthesis of Flavor and Fragrance Compounds

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Compound of Interest

Compound Name: 2-Acetylcyclohexanone

Cat. No.: B056840

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Application Note APN-ACH-FFS-2025

Introduction

2-Acetylcyclohexanone (ACHE), a 1,3-dicarbonyl compound, is a versatile synthetic intermediate that, while not used directly as a flavor or fragrance ingredient, serves as a valuable precursor for the synthesis of various molecules with significant organoleptic properties. Its unique structural features allow for a range of chemical transformations, leading to the creation of complex cyclic and bicyclic structures that are hallmarks of many well-known fragrance and flavor compounds. This document outlines the application of **2-acetylcyclohexanone** in the synthesis of flavor and fragrance compounds, providing detailed experimental protocols for its synthesis and subsequent transformation into molecules with desirable sensory characteristics.

While **2-acetylcyclohexanone** itself is not intended for direct use in flavor or fragrance formulations, its derivatives, particularly lactones and bicyclic ketones, are known to possess a wide spectrum of notes, including fruity, creamy, floral, woody, and ambergris-like aromas.^{[1][2]} [3] This application note will focus on two key synthetic pathways originating from **2-acetylcyclohexanone**: the Baeyer-Villiger oxidation to produce lactones and the Robinson annulation to generate bicyclic enones, both of which are pivotal in the fragrance and flavor industry.

Physicochemical Properties of 2-Acetylcyclohexanone

A thorough understanding of the physical and chemical properties of **2-acetylcyclohexanone** is essential for its effective use in synthesis.

Property	Value	Reference
CAS Number	874-23-7	[4]
Molecular Formula	C ₈ H ₁₂ O ₂	[4]
Molecular Weight	140.18 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	111-112 °C at 18 mmHg	
Density	1.078 g/mL at 25 °C	
Refractive Index	1.509 at 20 °C	
Tautomerism	Exists as a mixture of keto and enol forms	[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylcyclohexanone via Enamine Acylation

This protocol describes a high-yield synthesis of **2-acetylcyclohexanone** from cyclohexanone and pyrrolidine through an enamine intermediate, followed by acylation with acetic anhydride.

[5][6][7]

Materials:

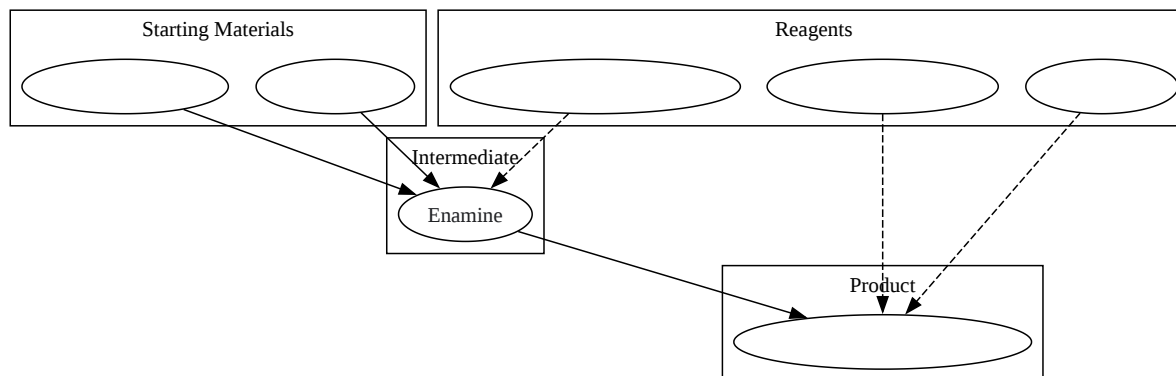
- Cyclohexanone
- Pyrrolidine

- p-Toluenesulfonic acid monohydrate
- Toluene
- Acetic anhydride
- Hydrochloric acid (3 M)
- Anhydrous sodium sulfate

Procedure:

- Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 40 mL of toluene, 5 mL of cyclohexanone, 4 mL of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.[6]
- Heat the mixture to reflux for 1 hour, collecting the water formed in the Dean-Stark trap.[6]
- Allow the mixture to cool to room temperature.
- Acylation: Add a solution of 4.5 mL of acetic anhydride in 10 mL of toluene to the reaction mixture. Let the mixture stand at room temperature for at least 24 hours.[6]
- Hydrolysis: Add 5 mL of water to the reaction mixture and heat at reflux for 30 minutes.[6]
- Cool the mixture to room temperature and transfer it to a separatory funnel.
- Wash the organic layer successively with three 10 mL portions of 3 M HCl and one 10 mL portion of water.[6]
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the toluene by rotary evaporation.
- Purification: Purify the crude product by vacuum distillation to obtain **2-acetylcyclohexanone**.

Expected Yield: 73.6%[5]



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Protocol 2: Synthesis of a Lactone with Potential Fruity/Creamy Notes via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of cyclic ketones is a classic method for the synthesis of lactones, many of which are valuable fragrance and flavor compounds.^{[1][8][9]} This protocol describes the oxidation of **2-acetylcyclohexanone** to the corresponding caprolactone derivative.

Materials:

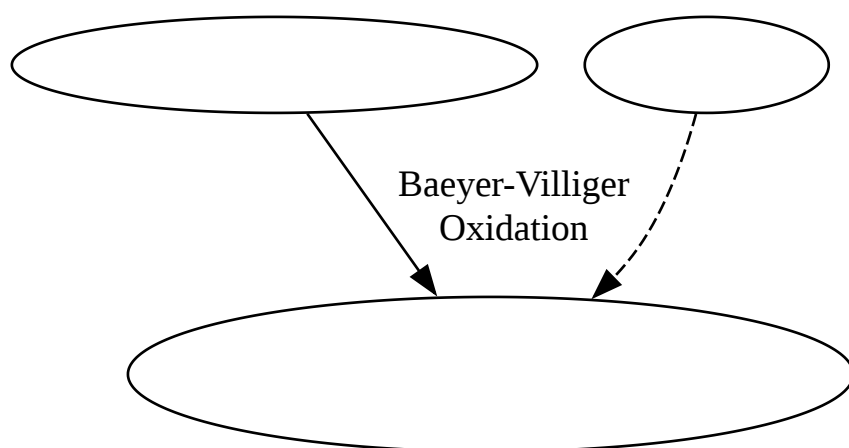
- **2-Acetylcyclohexanone**
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Saturated sodium sulfite solution
- Brine

- Anhydrous magnesium sulfate

Procedure:

- Dissolve **2-acetylcyclohexanone** (1.0 eq) in dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Quench the reaction by adding saturated sodium sulfite solution.
- Wash the organic layer with saturated sodium bicarbonate solution (3x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Note: The regioselectivity of the Baeyer-Villiger oxidation depends on the migratory aptitude of the groups attached to the carbonyl. In the case of **2-acetylcyclohexanone**, two possible lactone products can be formed. The sensory properties of the resulting lactone(s) would need to be evaluated.



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Protocol 3: Synthesis of a Bicyclic Enone with Potential Woody/Floral Notes via Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.^{[10][11]} This reaction can be used to synthesize bicyclic ketones, which are often found in woody and floral fragrance ingredients. This protocol is adapted from the Robinson annulation of 2-methylcyclohexanone.^[3]

Materials:

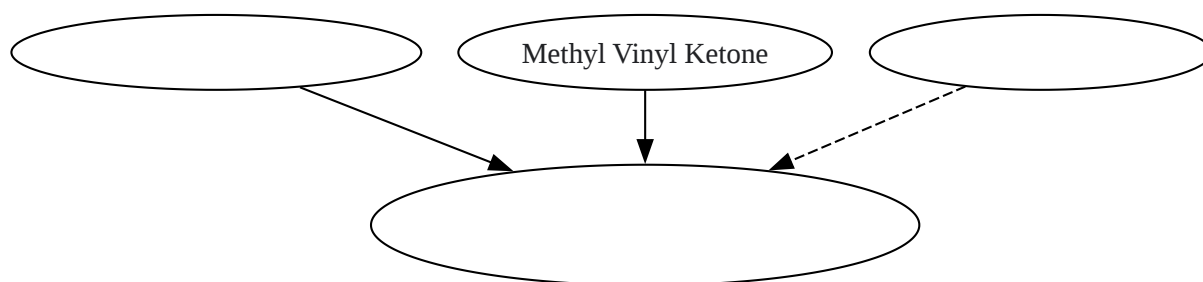
- **2-Acetylcyclohexanone**
- Methyl vinyl ketone (MVK)
- Sodium ethoxide
- Ethanol
- Hydrochloric acid (5%)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve **2-acetylcyclohexanone** (1.0 eq) in anhydrous ethanol.
- Add sodium ethoxide (1.1 eq) portion-wise at room temperature and stir for 30 minutes to form the enolate.
- Slowly add methyl vinyl ketone (1.2 eq) to the reaction mixture.

- Heat the mixture to reflux for 6-8 hours.
- Cool the reaction to room temperature and neutralize with 5% hydrochloric acid.
- Extract the product with an organic solvent (e.g., dichloromethane).
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Note: The resulting bicyclic enone would require sensory evaluation to determine its specific odor profile.



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Conclusion

2-Acetylcyclohexanone is a readily accessible and highly versatile starting material for the synthesis of a variety of cyclic and bicyclic compounds with potential applications in the flavor and fragrance industry. The protocols provided herein for the synthesis of **2-acetylcyclohexanone** and its subsequent transformation via Baeyer-Villiger oxidation and Robinson annulation offer pathways to lactones and bicyclic enones, respectively. These product classes are known to encompass a wide range of desirable sensory properties. Further research and sensory evaluation of the resulting derivatives are warranted to fully explore the potential of **2-acetylcyclohexanone** as a precursor to novel flavor and fragrance ingredients.

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